molecular formula C19H13ClN2O2S B3034992 2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 26942-17-6

2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B3034992
CAS No.: 26942-17-6
M. Wt: 368.8 g/mol
InChI Key: OEBAEXJWYSZOOU-UHFFFAOYSA-N
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Description

2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of a thiazole ring, a chlorophenyl group, and an isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using bromine or iodine to yield the thiazole ring.

    Attachment of the Thiazole Ring to the Isoindole-Dione: The thiazole derivative is then reacted with an appropriate isoindole-dione precursor, such as phthalimide, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its unique structural features.

    Materials Science: The compound is explored for use in the development of organic semiconductors and photoactive materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione: Similar structure but with a bromine atom instead of chlorine.

    2-{2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione imparts unique electronic and steric properties, making it distinct in terms of reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S/c20-13-7-5-12(6-8-13)17-21-14(11-25-17)9-10-22-18(23)15-3-1-2-4-16(15)19(22)24/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBAEXJWYSZOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
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2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
2-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

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